molecular formula C16H23NO2 B14868784 Ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14868784
M. Wt: 261.36 g/mol
InChI Key: YQQMEHCSDCXSJS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, an ethylphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Ethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where an ethyl group is introduced to a phenyl ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    4-Ethylphenyl isocyanate: This compound has a similar ethylphenyl group but differs in its functional groups and reactivity.

    4-Ethylbenzyl alcohol: This compound also contains an ethylphenyl group but has different functional groups and applications.

    4-Ethylphenylsulfate: This compound has a sulfate group instead of an ester group, leading to different chemical properties and uses.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C16H23NO2/c1-4-12-6-8-13(9-7-12)14-10-17(3)11-15(14)16(18)19-5-2/h6-9,14-15H,4-5,10-11H2,1-3H3

InChI Key

YQQMEHCSDCXSJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CN(CC2C(=O)OCC)C

Origin of Product

United States

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